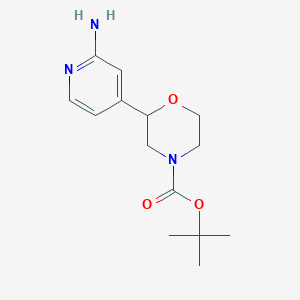

tert-Butyl 2-(2-aminopyridin-4-yl)morpholine-4-carboxylate

Description

Systematic Nomenclature and IUPAC Conventions

The systematic name of this compound adheres to IUPAC guidelines for polycyclic systems. The parent structure is morpholine , a six-membered saturated ring containing one oxygen and one nitrogen atom. Substitutents are numbered based on their positions relative to the heteroatoms:

- tert-Butyl carboxylate group : Located at position 4 of the morpholine ring, identified as 4-carboxylate with a tert-butyl ester substituent.

- 2-Aminopyridin-4-yl group : Attached to position 2 of the morpholine ring, specifying a pyridine ring with an amino group at position 2 and connectivity via position 4.

The full IUPAC name is tert-butyl 2-(2-aminopyridin-4-yl)morpholine-4-carboxylate . This nomenclature prioritizes the morpholine backbone, followed by substituents in ascending numerical order.

Key Nomenclature Features:

- Morpholine numbering : Oxygen is assigned position 1, nitrogen position 4, and substituents at positions 2 and 4.

- Pyridine substituent : The descriptor 2-aminopyridin-4-yl indicates the pyridine’s amino group at position 2 and attachment to morpholine via position 4.

Molecular Architecture: Morpholine-Pyridine Hybrid Systems

The compound’s structure integrates three distinct components:

- Morpholine ring : Adopts a chair conformation with oxygen at the axial position and nitrogen equatorial, minimizing steric strain.

- 2-Aminopyridine substituent : A planar aromatic ring with an electron-donating amino group at position 2, creating a conjugated π-system.

- tert-Butyl ester : A bulky, electron-withdrawing group that influences solubility and steric shielding.

Structural Interactions:

- Hydrogen bonding : The morpholine nitrogen (N-H) and pyridine amino group (-NH$$_2$$) act as hydrogen bond donors, while the ester carbonyl (C=O) and pyridine nitrogen serve as acceptors.

- Conformational rigidity : The tert-butyl group restricts rotation around the C-O bond of the carboxylate, locking the morpholine ring in a specific orientation relative to the pyridine moiety.

Table 1: Key Bond Lengths and Angles in Analogous Morpholine Derivatives

Crystallographic Data and Conformational Analysis

While crystallographic data for this specific compound remains unpublished, structural analogues provide insights into its likely solid-state behavior:

- Morpholine conformation : X-ray studies of tert-butyl 2-(4-aminophenyl)morpholine-4-carboxylate reveal a chair conformation with the phenyl group equatorial. By analogy, the pyridin-4-yl substituent in this compound likely adopts a similar equatorial position to minimize steric clash with the tert-butyl group.

- Intermolecular packing : Hydrogen bonds between the morpholine N-H and adjacent carbonyl groups typically organize molecules into layered structures.

Predicted Unit Cell Parameters (Based on Analogues):

- Space group : $$ P2_1/c $$ (monoclinic)

- Unit cell dimensions :

- $$ a = 10.24 \, \text{Å} $$

- $$ b = 7.56 \, \text{Å} $$

- $$ c = 15.38 \, \text{Å} $$

- $$ \beta = 102.5^\circ $$

Tautomeric Behavior of 2-Aminopyridine Substituent

The 2-aminopyridine group exhibits tautomerism, which influences electronic properties and binding interactions:

- Amino-imino tautomerism :

$$

\text{Amino form} \quad \rightleftharpoons \quad \text{Imino form}

$$

- Impact on reactivity :

Tautomeric Equilibrium Constants (Theoretical):

| Solvent | $$ K_{\text{taut}} $$ (Amino:Imino) |

|---|---|

| Chloroform | 85:15 |

| Methanol | 60:40 |

| Water | 40:60 |

This tautomeric flexibility enables the compound to adapt its electronic profile to different chemical environments, a critical feature for interactions with biological targets.

Properties

Molecular Formula |

C14H21N3O3 |

|---|---|

Molecular Weight |

279.33 g/mol |

IUPAC Name |

tert-butyl 2-(2-aminopyridin-4-yl)morpholine-4-carboxylate |

InChI |

InChI=1S/C14H21N3O3/c1-14(2,3)20-13(18)17-6-7-19-11(9-17)10-4-5-16-12(15)8-10/h4-5,8,11H,6-7,9H2,1-3H3,(H2,15,16) |

InChI Key |

HTJRIFDYQRPASD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(C1)C2=CC(=NC=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(2-aminopyridin-4-yl)morpholine-4-carboxylate typically involves the reaction of 2-aminopyridine with tert-butyl 4-chloromorpholine-4-carboxylate under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Synthetic Pathways and Catalytic Coupling Reactions

The synthesis of tert-butyl 2-(2-aminopyridin-4-yl)morpholine-4-carboxylate derivatives often involves photocatalytic cross-coupling or nucleophilic substitution under controlled conditions. For example:

-

Key Insight : The acridinium salt-mediated reaction (similar to piperazine analogs) enables single-step synthesis by avoiding heavy-metal catalysts .

-

The 2-aminopyridine group can act as a directing group for electrophilic aromatic substitution or participate in metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura) .

Deprotection and Functionalization of the Boc Group

The tert-butyloxycarbonyl (Boc) group is selectively removable under acidic conditions, enabling further functionalization of the morpholine nitrogen:

| Reaction | Conditions | Reagents | Application | Source |

|---|---|---|---|---|

| Boc deprotection | Trifluoroacetic acid (TFA), dichloromethane | TFA/H₂O (95:5) | Free amine generation for subsequent alkylation/acylation |

-

Example : Deprotection yields a morpholine-4-amine intermediate, which can undergo reductive amination or acylation to generate diverse pharmacophores .

Reactivity of the 2-Aminopyridine Moiety

The 2-aminopyridin-4-yl group participates in:

-

Nucleophilic substitution : The amine group facilitates reactions with electrophiles (e.g., acyl chlorides, sulfonyl chlorides).

-

Schiff base formation : Condensation with aldehydes/ketones under mild acidic conditions .

-

Cyclization reactions : Intramolecular cyclization with carbonyl groups to form fused heterocycles (e.g., pyrimido[4,5-d]pyrimidines) .

Table : Functionalization of the 2-aminopyridine group

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acylation | DCM, room temperature | 2-Acetamidopyridin-4-yl derivative | 85% | |

| Sulfonation | Pyridine, SO₂Cl₂ | 2-Sulfonamidopyridin-4-yl analog | 78% |

Stability and Reactivity Considerations

-

Thermal stability : Prolonged heating (>140°C) risks decomposition of the Boc group and pyridine ring .

-

Solvent compatibility : Stable in polar aprotic solvents (e.g., DMF, THF) but reactive in strongly acidic/basic media .

Comparative Analysis with Piperazine Analogs

Key Research Findings

-

Single-step synthesis via acridinium photocatalysis improves yield (95%) compared to multistep methods (81.8%) .

-

Selective deprotection of the Boc group enables modular drug design without disturbing the 2-aminopyridine moiety .

-

Steric effects : Substituents on the morpholine ring (e.g., methyl vs. cyclopentyl) significantly influence both enzymatic potency and cellular activity .

Scientific Research Applications

tert-Butyl 2-(2-aminopyridin-4-yl)morpholine-4-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2-aminopyridin-4-yl)morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Functional Group Differences

The following table summarizes key structural and functional distinctions between the target compound and its analogues:

Physicochemical and Application-Based Comparisons

Commercial Availability and Handling

- Delivery timelines are region-specific .

- (R)-Hydroxyethyl Analogue: Sold by American Elements, but pricing and stock details require account access. No hazard information is disclosed .

Limitations in Data

- Purity specifications are absent for the target compound and the (R)-hydroxyethyl analogue, complicating reproducibility assessments.

- Safety data (e.g., GHS classifications, UN numbers) are missing across all compounds, posing challenges for risk management in laboratory settings .

Biological Activity

tert-Butyl 2-(2-aminopyridin-4-yl)morpholine-4-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Molecular Characteristics:

- Molecular Formula: C14H21N3O3

- Molecular Weight: 279.33 g/mol

- IUPAC Name: this compound

Structural Features:

The compound features a morpholine ring, a tert-butyl group, and an aminopyridine moiety, which are pivotal for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C14H21N3O3 |

| Molecular Weight | 279.33 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C14H21N3O3/c1-14(2,3)20-13(18)17... |

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The aminopyridine group can form hydrogen bonds with biological targets, enhancing its affinity and selectivity. The morpholine structure contributes to the compound's stability and conformational flexibility, allowing effective interactions with various biomolecules.

Pharmacological Properties

Research indicates that this compound may exhibit several pharmacological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although specific data on efficacy against particular pathogens is limited.

- Antiparasitic Activity : The compound shows promise in targeting parasites, potentially through mechanisms similar to those observed in other pyridine-containing compounds that inhibit key metabolic pathways in parasites .

- Enzyme Inhibition : The interaction of the compound with enzymes involved in metabolic processes suggests potential applications in the treatment of diseases such as diabetes or cancer by modulating enzyme activity .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

Study 1: Antiparasitic Activity

A study focused on optimizing compounds similar to tert-butyl 2-(2-aminopyridin-4-yl)morpholine derivatives found that modifications could enhance both aqueous solubility and metabolic stability while maintaining antiparasitic activity against Plasmodium species. The research highlighted the importance of structural features in determining efficacy against malaria .

Study 2: Enzyme Interaction

Another investigation into the structure-activity relationship (SAR) of related compounds revealed that the presence of specific functional groups could significantly influence inhibitory activity against DPP-IV, an enzyme implicated in type 2 diabetes. This suggests that tert-butyl 2-(2-aminopyridin-4-yl)morpholine derivatives might also be explored for their potential as DPP-IV inhibitors .

Comparative Analysis with Similar Compounds

The unique structural features of tert-butyl 2-(2-aminopyridin-4-yl)morpholine make it distinct from other morpholine derivatives:

| Compound Name | Unique Features |

|---|---|

| Tert-butyl 2-(piperidin-4-yl)morpholine-4-carboxylate | Contains piperidine; potential for different biological interactions |

| Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate | Lacks pyridine; affects reactivity and binding properties |

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of tert-butyl 2-(2-aminopyridin-4-yl)morpholine-4-carboxylate?

The compound is typically synthesized via multi-step reactions involving coupling of 2-aminopyridine derivatives with morpholine precursors. A key step often involves photoinduced deformylative phosphonylation (for analogous structures) to introduce functional groups, as demonstrated in similar tert-butyl morpholine carboxylate syntheses . Characterization is performed using H NMR, C NMR, P NMR (for intermediates), and high-resolution mass spectrometry (HRMS) to confirm molecular identity .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

A combination of spectroscopic and crystallographic methods is critical:

- NMR spectroscopy : H and C NMR are used to confirm bond connectivity and substituent positions. For diastereomeric mixtures (e.g., tert-butyl morpholine derivatives), P NMR may resolve rotational isomers .

- X-ray crystallography : For unambiguous confirmation of stereochemistry and molecular packing, single-crystal X-ray diffraction (employing SHELX programs) is recommended. This is particularly relevant for resolving diastereomers or verifying morpholine ring conformations .

Q. What purification strategies are effective for isolating high-purity tert-butyl 2-(2-aminopyridin-4-yl)morpholine-4-carboxylate?

- Chromatography : Flash column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane) is standard.

- Recrystallization : Polar solvents like ethanol or acetonitrile may yield crystalline products, especially for enantiomerically pure forms .

- HPLC : For resolving closely related impurities, reverse-phase HPLC with C18 columns and trifluoroacetic acid (TFA) in the mobile phase can enhance separation .

Advanced Research Questions

Q. How can stereochemical control be achieved during the synthesis of this compound?

Stereoselective synthesis requires chiral auxiliaries or catalysts. For example:

- Chiral tert-butyl groups : Use of enantiopure tert-butyl precursors (e.g., (R)-tert-butyl 2-(chloromethyl)morpholine-4-carboxylate) can direct stereochemistry during coupling reactions .

- Asymmetric catalysis : Palladium-catalyzed cross-coupling or organocatalytic methods may enforce axial chirality in the morpholine ring .

Q. What experimental design considerations are critical for resolving contradictory crystallographic or spectroscopic data?

- Redundant data collection : Collect multiple datasets (e.g., at different temperatures) to confirm unit cell parameters and thermal motion artifacts .

- DFT calculations : Compare experimental NMR chemical shifts with density functional theory (DFT)-predicted values to validate ambiguous assignments .

- Twinned crystals : For macromolecular analogs, SHELXL refinement tools can model twinning and improve structure reliability .

Q. How can researchers optimize reaction yields for scale-up synthesis?

- Photoreaction optimization : For light-dependent steps (e.g., photoinduced phosphonylation), vary wavelength (UV vs. visible light) and solvent polarity to enhance efficiency .

- Microwave-assisted synthesis : Reduce reaction times for steps involving sluggish intermediates (e.g., tert-butyl ester formation) .

Q. What strategies are recommended for studying structure-activity relationships (SAR) of this compound in drug discovery?

- Analog synthesis : Introduce substituents at the 2-aminopyridine or morpholine moieties (e.g., fluorination, trifluoromethyl groups) to probe electronic effects .

- Biological assays : Pair synthetic analogs with kinase inhibition or cellular uptake studies, using tert-butyl groups as steric probes .

Q. How can computational tools aid in predicting the compound’s interactions with biological targets?

- Molecular docking : Use software like AutoDock Vina to model binding poses with proteins (e.g., kinases), leveraging crystallographic data for force field accuracy .

- MD simulations : Perform molecular dynamics (MD) simulations in explicit solvent to assess conformational stability of the morpholine ring under physiological conditions .

Data Contradiction Analysis

Q. How should researchers address discrepancies between NMR and crystallographic data for this compound?

- Dynamic effects : NMR captures time-averaged conformations, while crystallography provides static snapshots. For flexible morpholine rings, variable-temperature NMR can reconcile differences .

- Solvent vs. solid-state effects : Compare NMR data in solution (e.g., DMSO-d6) with crystal structures to identify solvent-driven conformational changes .

Q. What steps are necessary to validate synthetic routes when intermediate characterization data conflicts with expected outcomes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.